2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-
Description
2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- is an organic compound that features a pyrrolidinedione core with substituted phenyl groups
Properties
IUPAC Name |
3-(4-methylanilino)-1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-5-7-12(8-6-11)18-15-10-16(21)19(17(15)22)13-3-2-4-14(9-13)20(23)24/h2-9,15,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHJOOHBRVCGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301172027 | |
| Record name | 3-[(4-Methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301172027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476410-22-7 | |
| Record name | 3-[(4-Methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476410-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Methylphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301172027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- typically involves the reaction of 4-methylphenylamine with 3-nitrobenzoyl chloride under basic conditions to form the corresponding amide. This intermediate is then cyclized to form the pyrrolidinedione core. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens for halogenation.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: 3-[(4-methylphenyl)amino]-1-(3-aminophenyl)-2,5-pyrrolidinedione.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 3-[(4-carboxyphenyl)amino]-1-(3-nitrophenyl)-2,5-pyrrolidinedione.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methylphenyl)amino]-1-(4-nitrophenyl)-2,5-pyrrolidinedione
- 3-[(4-methylphenyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione
- 3-[(4-methylphenyl)amino]-1-(3-bromophenyl)-2,5-pyrrolidinedione
Uniqueness
2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)- is unique due to the presence of both a nitro group and a methyl-substituted phenyl group. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The nitro group can participate in various redox reactions, while the methyl group can affect the compound’s solubility and interaction with biological targets.
Biological Activity
2,5-Pyrrolidinedione, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-, also known as 1-(4-methylphenyl)pyrrolidine-2,5-dione , is a compound with potential biological activity. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities, supported by data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 232.24 g/mol
- Density : 1.234 g/cm³
- Boiling Point : 428.5 °C at 760 mmHg
- Melting Point : Not available
- LogP : 1.71340
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 232.24 g/mol |
| Density | 1.234 g/cm³ |
| Boiling Point | 428.5 °C |
| Melting Point | Not available |
| LogP | 1.71340 |
Anti-inflammatory Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. For instance, a study evaluated the impact of various derivatives on the production of pro-inflammatory cytokines (IL-6 and TNF-α) in human peripheral blood mononuclear cells (PBMCs). The results showed that certain derivatives significantly inhibited cytokine production, suggesting that modifications in the structure enhance anti-inflammatory properties .
Antioxidant Activity
The antioxidant potential of pyrrolidine derivatives has been assessed through various assays, including the DPPH radical scavenging test. Compounds similar to 2,5-Pyrrolidinedione demonstrated notable radical scavenging activity, with some exhibiting inhibition percentages exceeding those of standard antioxidants like ascorbic acid. For example, one derivative showed an inhibition rate of 78.83% at a concentration of 100 µg/mL .
Antimicrobial Activity
Pyrrolidine derivatives have also been studied for their antimicrobial properties. A series of experiments indicated that these compounds could inhibit the growth of various bacterial strains. The effectiveness was measured through minimum inhibitory concentration (MIC) assays, revealing that certain modifications led to enhanced antimicrobial activity compared to unmodified compounds .
Case Studies
-
Anti-inflammatory Effects in PBMCs
- Objective : To assess the anti-inflammatory effects of pyrrolidine derivatives.
- Method : PBMCs were treated with different concentrations of the compounds.
- Results : Significant inhibition of IL-6 and TNF-α production was observed at concentrations ranging from 10 µg/mL to 100 µg/mL , with the highest inhibition recorded at 85% for specific derivatives .
- Antioxidant Activity Assessment
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
